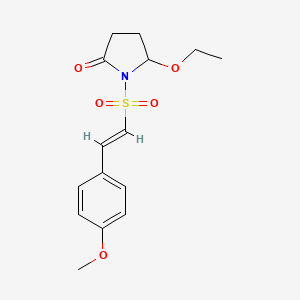
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a methoxystyrene sulphonyl group and an ethoxy group
Preparation Methods
The synthesis of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxystyrene with sulfonyl chloride to form 4-methoxystyrenesulfonyl chloride. This intermediate is then reacted with 2-oxo-5-ethoxypyrrolidine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Scientific Research Applications
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the sulfonyl and methoxy groups play a crucial role in its activity .
Comparison with Similar Compounds
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine can be compared with other similar compounds, such as:
1-styrenesulphonyl-2-oxo-5-hydroxy pyrrolidines: These compounds have similar structural features but differ in their functional groups, leading to different chemical and biological properties.
Triazole derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities
Properties
CAS No. |
114485-78-8 |
|---|---|
Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-ethoxy-1-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO5S/c1-3-21-15-9-8-14(17)16(15)22(18,19)11-10-12-4-6-13(20-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3/b11-10+ |
InChI Key |
CMDRHQMJVGPJMF-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


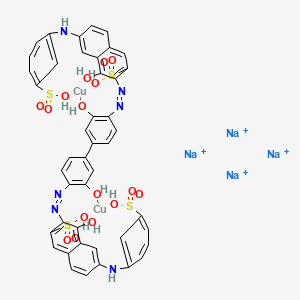
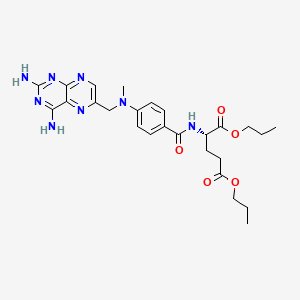

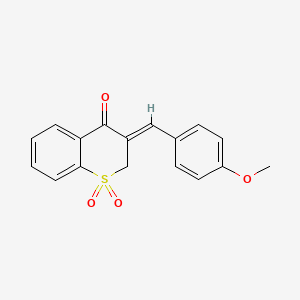

![(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione](/img/structure/B12744406.png)
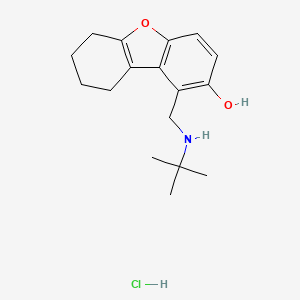
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
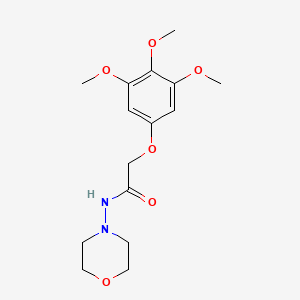
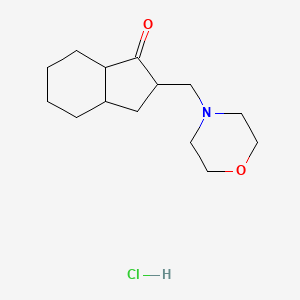



![2-O-cyclohexyl 1-O-[(2R)-2-ethylhexyl] benzene-1,2-dicarboxylate](/img/structure/B12744452.png)
